

A Comparative Assessment of Adipic Acid and Its Salts in Food Preservation

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Compound of Interest		
Compound Name:	Sodium hydrogen adipate	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of adipic acid and its salts, sodium adipate and potassium adipate, as food preservatives. The information is supported by available experimental data and principles of food microbiology and chemistry.

Introduction to Adipic Acid and Its Salts

Adipic acid is a dicarboxylic acid that is used in the food industry as an acidulant, buffering agent, gelling aid, and flavoring agent.[1][2] Its salts, sodium adipate and potassium adipate, are also utilized, primarily as acidity regulators and buffering agents.[3][4] The preservative effect of these compounds is attributed to their ability to inhibit the growth of various microorganisms, including bacteria, yeasts, and molds.

The antimicrobial efficacy of adipic acid and its salts is fundamentally linked to the concentration of the undissociated form of the acid.[5] Undissociated organic acids are lipid-soluble and can diffuse across the microbial cell membrane.[6] Once inside the cell, where the pH is near neutral, the acid dissociates, releasing protons (H+) and lowering the intracellular pH.[5][6] This acidification can disrupt enzymatic reactions and nutrient transport systems, ultimately inhibiting microbial growth.[5]

Adipic acid is a weak acid with two pKa values: pKa1 = 4.41 and pKa2 = 5.41.[7][8][9] The pKa is the pH at which 50% of the acid is in its undissociated form.[5] Therefore, the antimicrobial activity of adipic acid is highly dependent on the pH of the food matrix. In more acidic



environments (lower pH), a greater proportion of adipic acid will be in its undissociated, more effective form.

Comparative Efficacy

Direct comparative studies providing minimum inhibitory concentration (MIC) values for adipic acid versus its sodium and potassium salts are not readily available in published literature. However, a comparative assessment can be made based on the principles of their mechanism of action.

- Adipic Acid (E355): When added to food, it directly lowers the pH, increasing the concentration of the undissociated acid, which is the primary antimicrobial agent.[1]
- Sodium Adipate (E356) and Potassium Adipate (E357): As salts of a weak acid, they act as buffering agents.[3][4] Their effectiveness as preservatives depends on the initial pH of the food and their ability to establish a pH that favors the undissociated form of adipic acid. In a food system with a pH below the pKa of adipic acid, the adipate salts will partially convert to the undissociated acid form, thereby exerting an antimicrobial effect.

The choice between adipic acid and its salts often depends on the desired final pH of the food product and the need for buffering capacity.

Quantitative Data

While direct comparative data is limited, studies have investigated the tolerance of various microorganisms to adipic acid. The following table summarizes the inhibitory concentrations of adipic acid against different microorganisms from a screening study.

Table 1: Inhibitory Concentrations of Adipic Acid against Various Microorganisms



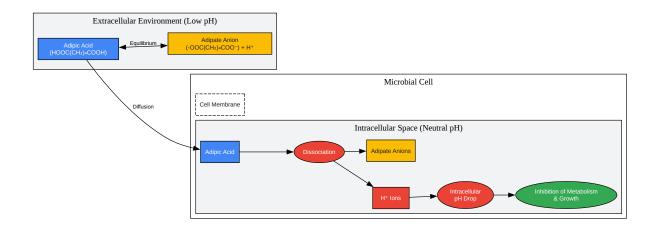
Microorganism	Туре	pH of Medium	Adipic Acid Concentration Causing Complete Inhibition
Escherichia coli	Bacterium	6.0	96 mM - 192 mM
Candida viswanathii	Yeast	5.0	> 684 mM
Saccharomyces cerevisiae	Yeast	5.0	> 684 mM
Aspergillus niger	Fungus	5.0	Growth observed at all tested concentrations

Source: Adapted from screening studies on adipic acid tolerance.[2]

Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of adipic acid is illustrated below.





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Caption: Antimicrobial mechanism of adipic acid.

Experimental Protocols

To determine and compare the antimicrobial efficacy of adipic acid and its salts, the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) is a standard and reproducible protocol.

Protocol: Broth Microdilution Method for MIC Determination

- 1. Preparation of Materials:
- Test substances: Adipic acid, sodium adipate, potassium adipate.



- Test microorganisms: Relevant food spoilage or pathogenic bacteria and yeasts (e.g., Escherichia coli, Staphylococcus aureus, Saccharomyces cerevisiae).
- Growth medium: Appropriate sterile liquid broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for yeasts).
- Sterile 96-well microtiter plates.
- Sterile saline or phosphate-buffered saline (PBS).
- Spectrophotometer.
- 2. Preparation of Inoculum:
- Aseptically pick a few colonies of the test microorganism from a fresh agar plate.
- Suspend the colonies in sterile saline or PBS.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
- Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
- 3. Preparation of Test Substance Dilutions:
- Prepare stock solutions of adipic acid, sodium adipate, and potassium adipate in the
 appropriate sterile broth. The pH of the solutions should be recorded. For adipic acid, the pH
 will be inherently low. For the salts, the pH may need to be adjusted to reflect the target food
 matrix.
- Perform serial two-fold dilutions of each stock solution in the 96-well plate. For example, starting with a concentration of 2000 μg/mL, dilute down to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 μg/mL).
- 4. Inoculation and Incubation:
- Add the prepared microbial inoculum to each well containing the diluted test substances.

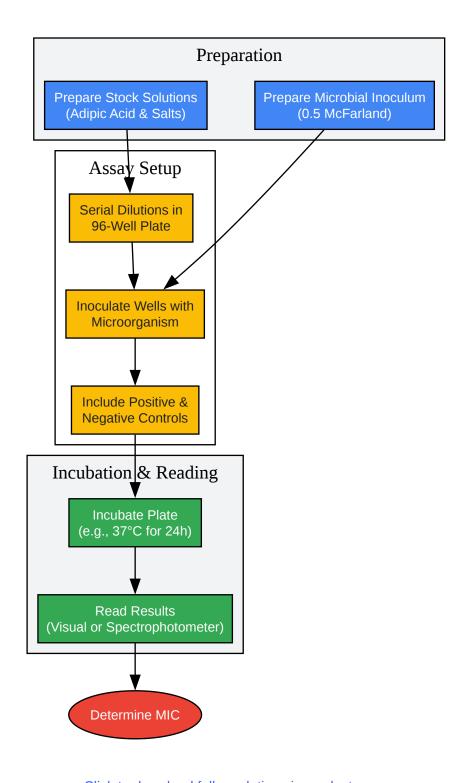


- Include a positive control (broth with inoculum, no test substance) and a negative control (broth only, no inoculum).
- Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

5. Determination of MIC:

- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration
 of the test substance that completely inhibits visible growth of the microorganism.
- Alternatively, the optical density (OD) of each well can be measured using a microplate reader.





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Caption: Workflow for MIC determination via broth microdilution.

Regulatory and Safety Information



Adipic acid (E355), sodium adipate (E356), and potassium adipate (E357) are approved food additives in many regions, including the European Union. The FDA lists adipic acid as Generally Recognized as Safe (GRAS) for use as a flavoring agent, leavening agent, and pH control agent. The Acceptable Daily Intake (ADI) for adipic acid and its salts is up to 5 mg/kg of body weight.[1]

Conclusion

The preservative action of adipic acid and its salts is primarily dependent on the concentration of undissociated adipic acid, which is a function of the pH of the food product. Adipic acid is most effective in acidic conditions. Sodium and potassium adipate serve as acidity regulators and their preservative efficacy is realized when the food matrix pH allows for the formation of undissociated adipic acid.

While quantitative data directly comparing the three is scarce, their relative effectiveness can be predicted based on their influence on the final pH of the food product. For a comprehensive and direct comparison, it is recommended that researchers conduct side-by-side MIC studies using a standardized protocol, such as the broth microdilution method detailed in this guide. This will provide valuable data for the informed selection of the most appropriate preservative for a specific food application.

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